5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole
Overview
Description
5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Biological Activity
5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole is a heterocyclic compound that has garnered attention for its potential biological activities due to its unique structural features. This compound integrates both indazole and dihydropyran functionalities, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O, with a molecular weight of 186.21 g/mol. Its structure combines the indazole core, known for various biological activities, with a dihydropyran moiety that may enhance its reactivity and binding properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against prostate and breast cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives of indazole have shown promise as inhibitors of human neutrophil elastase (HNE), an important therapeutic target in pulmonary diseases .
- Neuroprotective Effects : There is emerging evidence that compounds containing indazole frameworks can exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems or reduction of oxidative stress .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Binding Affinity : Interaction studies indicate that this compound can bind to various biological targets, which may include receptors and enzymes critical for disease progression .
- Structural Similarity : Its structural resemblance to other biologically active compounds allows it to participate in similar biochemical pathways, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:
Synthesis Routes
Various synthetic methods have been developed to produce this compound and its derivatives:
- Condensation Reactions : Utilizing starting materials such as substituted salicylaldehydes and hydrazine derivatives under reflux conditions has been effective in generating indazole frameworks .
- Functionalization : Post-synthesis modifications allow for the introduction of different substituents that can enhance biological activity and selectivity towards specific targets .
Properties
IUPAC Name |
5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDBUZNHQZCUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696156 | |
Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-68-4 | |
Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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